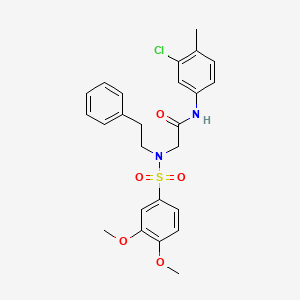
N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMOA, and it has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
BMOA has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. BMOA has also been shown to have neuroprotective effects and can be used to prevent or treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BMOA has been found to have antimicrobial properties and can be used to treat bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of BMOA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BMOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMOA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. BMOA has also been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, BMOA has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BMOA in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using BMOA is its potential toxicity. It is important to use appropriate safety measures when handling BMOA in the lab.
Zukünftige Richtungen
There are many future directions for further research on BMOA. One area of interest is the development of BMOA analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the effects of BMOA. Finally, BMOA could be tested in clinical trials to determine its potential therapeutic applications for various diseases.
Conclusion:
In conclusion, BMOA is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been found to have anti-inflammatory, antioxidant, and anticancer properties. BMOA has also been shown to have neuroprotective effects and can be used to prevent or treat neurodegenerative diseases. While there are limitations to using BMOA in lab experiments, there are many future directions for further research on this compound.
Synthesemethoden
The synthesis of BMOA involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with benzylamine and 2-nitroaniline in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure BMOA.
Eigenschaften
IUPAC Name |
N-benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-18-16(23-19-11)13-7-8-14(15(9-13)20(21)22)17-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKQBAVDQURIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)






![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)

